
20-ethyl Prostaglandin F2alpha
Overview
Description
20-ethyl Prostaglandin F2alpha is an analog of Prostaglandin F2alpha (PGF2alpha) in which the ω-chain has been extended by the addition of two more methylene carbon atoms . It retains the natural 15 (S) allylic hydroxyl in the lower side chain, which may improve its potency as an intraocular hypotensive agent compared to unoprostone .
Synthesis Analysis
The synthesis of prostaglandins like 20-ethyl Prostaglandin F2alpha is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
The molecular formula of 20-ethyl Prostaglandin F2alpha is C22H38O5 . It has a double-bond stereo and 5 of 5 defined stereocenters . The systematic name is (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]cyclopentyl}-5-heptenoic acid .Chemical Reactions Analysis
The key transformations in the synthesis of 20-ethyl Prostaglandin F2alpha include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis
The average mass of 20-ethyl Prostaglandin F2alpha is 382.534 Da and its monoisotopic mass is 382.271912 Da .Scientific Research Applications
Regulation of Mitochondrial Dynamics and Mitophagy
Prostaglandin F2α, including its variant 20-ethyl Prostaglandin F2alpha, has been found to regulate mitochondrial dynamics and mitophagy in the bovine corpus luteum . This involves the activation of calcium and PKC signaling, leading to changes in mitochondrial dynamics . This understanding of intracellular processes occurring during early luteolysis may serve as a target for improving fertility .
Role in Luteal Regression
Prostaglandin F2α is essential for the induction of the corpus luteum regression, which in turn reduces progesterone production . The Early Growth Response (EGR) proteins, which are strongly linked to cellular proliferation, survival, and apoptosis, are rapidly elevated after a luteolytic dose of Prostaglandin F2α .
Role in Transactivation of TGFβ1
EGR1, a type of EGR protein, is involved in the transactivation of many genes, including TGFβ1, which plays an important role during luteal regression . However, studies have shown that EGR1 signaling is not the only factor which plays a role in the regulation of Prostaglandin F2α induced TGFβ1 signaling for luteolysis .
Role in Female Reproductive Function
The Prostaglandin F2α receptor (FP) is required for female reproductive function such as luteolysis and parturition . It has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Role in Cardiac Myocyte Hypertrophy
Through the FP receptor, Prostaglandin F2α promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro .
Role in Cardiac Growth
Prostaglandin F2α also induces cardiac growth in rats . However, it does not affect myocyte proliferation in culture .
Mechanism of Action
Target of Action
The primary target of 20-ethyl Prostaglandin F2alpha (PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Biochemical Pathways
PGF2α is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It is generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli . PGF2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum . It also promotes the expression of dynamin-related protein-1 (DRP1) and mitochondrial fission factor (MFF) .
Pharmacokinetics
It is known that the elimination half-life of pgf2α is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .
Result of Action
The action of PGF2α results in a variety of physiological effects. In the context of female reproductive function, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . It also promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .
Action Environment
The action of PGF2α can be influenced by various environmental factors. For instance, oxidative stress and inflammation can modulate the effects of PGF2α . Furthermore, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α .
Future Directions
The emerging role of Prostaglandin F2alpha (PGF2alpha) in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . The physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDVSOQSNGGUFY-GWSKAPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-ethyl Prostaglandin F2alpha | |
CAS RN |
36950-85-3 | |
| Record name | Prostaglandin-ici 74205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



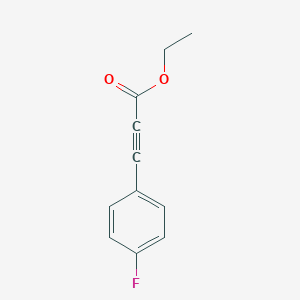
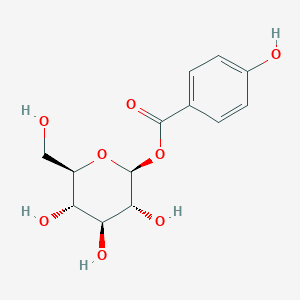

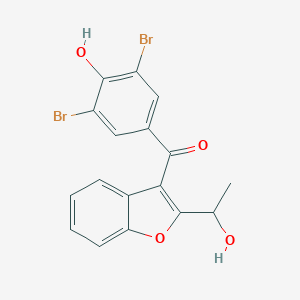

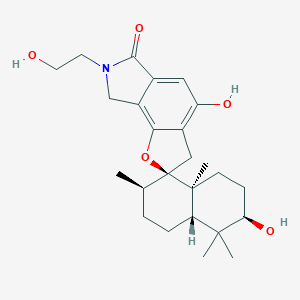
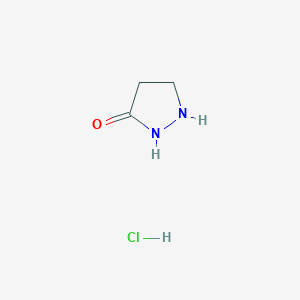
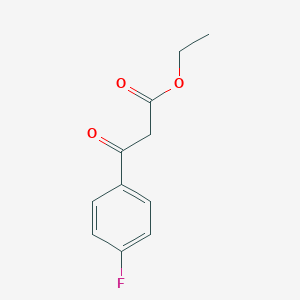
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
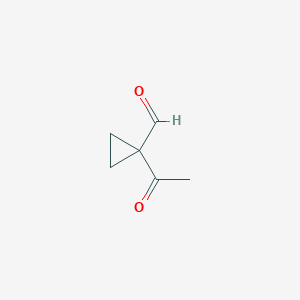
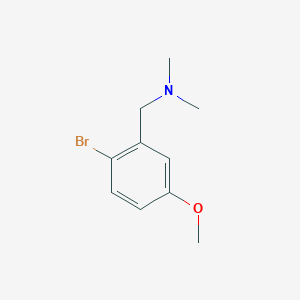
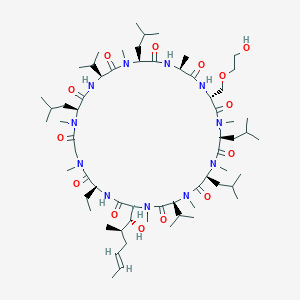
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)